1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
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Overview
Description
1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a brominated thiophene ring and a piperidine moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Ethanone Intermediate: The brominated thiophene is then reacted with an appropriate acylating agent to form the ethanone intermediate.
Piperidine Addition: The ethanone intermediate is reacted with piperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Corresponding sulfoxides or sulfones.
Reduction: Reduced ethanone derivatives.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
- 1-(4-Fluorothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
- 1-(4-Methylthiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one
Uniqueness
1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall stability.
Biological Activity
1-(4-Bromothiophen-2-yl)-2-(piperidin-2-yl)ethan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, which include a bromothiophene moiety and a piperidine ring. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄BrNOS |
Molecular Weight | 288.21 g/mol |
CAS Number | 1536799-75-3 |
Structure | Structure |
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as obesity and diabetes.
- Receptor Modulation : The piperidine ring can interact with neurotransmitter receptors, potentially influencing neurological functions and offering avenues for treating psychiatric disorders.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have evaluated the antibacterial effects against various strains using methods like disk diffusion tests. The compound's structure suggests it may possess similar activities due to the presence of the bromothiophene and piperidine groups .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that related compounds can inhibit cell growth in cancer cell lines by interfering with cellular signaling pathways, including those involving oncogenes like Ras . The bromothiophene moiety is known to enhance the interaction with DNA, contributing to its potential as an anticancer agent.
Neuropharmacological Effects
Given the piperidine component, there is a potential for neuropharmacological applications. Piperidine derivatives are often studied for their effects on neurotransmitter systems, including dopamine and serotonin pathways, which are critical in treating mood disorders and schizophrenia .
Case Studies
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A study evaluated a series of piperidine derivatives for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the thiophene moiety significantly affected antimicrobial potency .
- Anticancer Activity : Research on thiazole derivatives revealed that compounds with similar structural motifs to this compound exhibited enhanced cytotoxicity against glioma cells through inhibition of Na+/K(+)-ATPase activity .
- Neuropharmacology : Investigations into piperidine derivatives have shown promise in modulating acetylcholine receptors, suggesting potential applications in treating neurodegenerative diseases .
Properties
Molecular Formula |
C11H14BrNOS |
---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
1-(4-bromothiophen-2-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H14BrNOS/c12-8-5-11(15-7-8)10(14)6-9-3-1-2-4-13-9/h5,7,9,13H,1-4,6H2 |
InChI Key |
AMVSALGWWNZZDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
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